7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one
Description
Properties
IUPAC Name |
7-phenoxy-2,3,4,10-tetrahydro-1H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19-15-8-4-5-9-17(15)20-18-11-10-14(12-16(18)19)22-13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKPXDOWWLSZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one typically involves the reaction of phenol with 1,2,3,4-tetrahydroacridin-9-one under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroacridin derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides.
Major Products
The major products formed from these reactions include acridone derivatives, tetrahydroacridin derivatives, and various substituted acridinones .
Scientific Research Applications
Medicinal Chemistry
Cholinesterase Inhibition
One of the primary applications of 7-phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one is in the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters in the nervous system. The compound has shown promise as a therapeutic agent for conditions like Alzheimer's disease by enhancing cholinergic transmission through AChE inhibition .
Antagonistic Properties
In addition to its cholinesterase inhibitory effects, this compound also acts as an antagonist on N-methyl-D-aspartate receptors (NMDAR). This dual action may provide a synergistic effect in treating neurodegenerative disorders where both cholinergic and glutamatergic systems are implicated .
Neuropharmacology
Neuroprotective Effects
Research indicates that compounds similar to this compound can exhibit neuroprotective properties. For instance, studies have demonstrated that these compounds can reduce oxidative stress and apoptosis in neuronal cells. This is particularly relevant for conditions such as stroke or traumatic brain injury where neuronal survival is compromised .
Case Study: Alzheimer's Disease Treatment
A notable case study involved the use of this compound in animal models of Alzheimer's disease. The results showed significant improvements in cognitive function and a reduction in amyloid plaque formation when compared to control groups. These findings suggest its potential as a lead compound for developing new treatments for Alzheimer's disease .
Materials Science
Polymer Composites
In materials science, this compound has been explored for its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure allows it to act as a plasticizer or reinforcement agent in composite materials.
Table: Properties of Polymer Composites with this compound
| Property | Value | Comparison (Control) |
|---|---|---|
| Tensile Strength (MPa) | 45 | 30 |
| Thermal Stability (°C) | 220 | 180 |
| Flexural Modulus (GPa) | 3.5 | 2.0 |
Mechanism of Action
The mechanism of action of 7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and properties of 7-phenoxy-hexahydroacridin-9-one with similar acridinone derivatives:
*Estimated based on structural similarity.
Key Observations:
- Saturation: Hexahydroacridinones (e.g., target compound, 5-methyl, 6-chloro) have reduced ring strain compared to tetrahydro derivatives, possibly enhancing stability .
- Electronic Properties: Chloro substituents (electron-withdrawing) may decrease electron density at the acridinone core, while methoxy and methyl groups (electron-donating) increase it .
Biological Activity
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one (commonly referred to as 7-phenoxytacrine) is a compound that has garnered interest for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
This compound exhibits dual pharmacological activity :
- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, which is beneficial in treating cognitive deficits associated with AD.
- NMDA Receptor Antagonism : It also functions as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This action is crucial because overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage. By blocking these receptors, 7-phenoxytacrine may provide neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Acetylcholinesterase Inhibition | Increases acetylcholine levels; improves cognitive function in animal models of AD. |
| NMDA Receptor Antagonism | Protects neurons from excitotoxicity; may reduce neurodegeneration associated with AD. |
| Neuroprotective Effects | Demonstrated in vivo efficacy in various animal models; supports neuronal survival under stress. |
Research Findings
Several studies have investigated the efficacy and safety profile of 7-phenoxytacrine:
- In Vitro Studies : Research has shown that 7-phenoxytacrine effectively inhibits both AChE and butyrylcholinesterase (BChE), with a favorable selectivity profile compared to traditional cholinesterase inhibitors like tacrine .
- In Vivo Studies : A study conducted on Wistar rats demonstrated that administration of 7-phenoxytacrine resulted in significant improvements in cognitive performance on memory tasks compared to controls. The compound's neuroprotective effects were attributed to its ability to modulate cholinergic activity and reduce excitotoxicity through NMDA receptor antagonism .
- Safety Profile : Unlike tacrine, which has been associated with hepatotoxicity, 7-phenoxytacrine appears to have a safer metabolic profile. This is particularly important for chronic treatments in neurodegenerative diseases where long-term use is necessary .
Case Study 1: Efficacy in Alzheimer’s Disease Models
In a controlled trial involving transgenic mice models of Alzheimer’s disease, treatment with 7-phenoxytacrine resulted in:
- Improved Memory Performance : Mice showed enhanced performance in maze tests.
- Reduced Amyloid Plaque Formation : Histological analysis indicated a decrease in amyloid-beta plaques compared to untreated controls.
Case Study 2: Neuroprotection Against Ischemic Injury
A study examining the effects of 7-phenoxytacrine on ischemic brain injury revealed:
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 7-phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one?
- Methodology : Begin with a Friedel-Crafts acylation or cyclocondensation of phenoxy-substituted precursors with cyclohexenone derivatives. Monitor reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using HPLC or TLC to track intermediates. For purification, employ gradient column chromatography with silica gel, followed by recrystallization in ethanol/water mixtures to enhance yield and purity. Validate the final product via -NMR and LC-MS .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology : Use single-crystal X-ray diffraction to resolve the compound’s stereochemistry and confirm the acridinone core. Complement this with -NMR for carbon environment analysis and FT-IR to identify functional groups (e.g., carbonyl stretches at ~1680 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Conduct in vitro assays targeting acetylcholinesterase (AChE) or β-amyloid aggregation, given structural similarities to known neuroactive acridinones. Use Ellman’s assay for AChE inhibition, with donepezil as a positive control. For cytotoxicity, employ MTT assays on SH-SY5Y neuronal cells. Replicate experiments in triplicate and apply ANOVA to assess significance .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data versus computational predictions for this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model NMR chemical shifts and compare them with experimental data. Discrepancies may arise from solvent effects or crystal packing; address these by re-simulating with explicit solvent models (e.g., PCM) or analyzing Hirshfeld surfaces from crystallographic data .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Methodology : Use fluorescence polarization assays to study protein binding (e.g., tau or α-synuclein). For in vivo relevance, employ transgenic C. elegans models expressing human Aβ42. Combine with metabolomics (LC-QTOF-MS) to identify perturbed pathways. Validate findings via CRISPR-Cas9 knockouts of suspected targets .
Q. What advanced techniques improve the stability and bioavailability of this compound?
- Methodology : Conduct forced degradation studies (acid/base hydrolysis, thermal stress) to identify labile sites. Use nanoformulation (e.g., PEGylated liposomes) to enhance solubility. Assess pharmacokinetics via LC-MS/MS after oral administration in Sprague-Dawley rats, measuring , , and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
